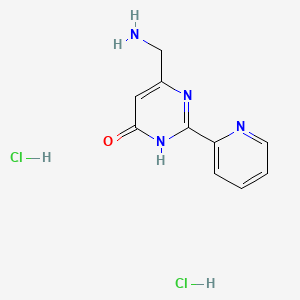

6-(Aminomethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride

Description

6-(Aminomethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring fused to a dihydropyrimidinone core, with an aminomethyl group attached to the sixth position of the pyrimidine ring.

Properties

Molecular Formula |

C10H12Cl2N4O |

|---|---|

Molecular Weight |

275.13 g/mol |

IUPAC Name |

4-(aminomethyl)-2-pyridin-2-yl-1H-pyrimidin-6-one;dihydrochloride |

InChI |

InChI=1S/C10H10N4O.2ClH/c11-6-7-5-9(15)14-10(13-7)8-3-1-2-4-12-8;;/h1-5H,6,11H2,(H,13,14,15);2*1H |

InChI Key |

LXJGQSDTUOIRCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC(=O)N2)CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyridine-2-carbaldehyde with urea and formaldehyde under acidic conditions to form the dihydropyrimidinone core. The aminomethyl group is then introduced through a Mannich reaction, where formaldehyde and a primary amine are used as reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the dihydropyrimidinone core to a fully saturated pyrimidine ring.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of fully saturated pyrimidine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 6-(aminomethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride:

Structural Information

- The molecular formula is C10H10N4O .

- The SMILES notation is C1=CC=NC(=C1)C2=NC(=CC(=O)N2)CN .

- The InChI code is InChI=1S/C10H10N4O/c11-6-7-5-9(15)14-10(13-7)8-3-1-2-4-12-8/h1-5H,6,11H2,(H,13,14,15) .

- The InChIKey is WGIFIONSCXTFPY-UHFFFAOYSA-N .

- Another name for the compound is 4-(aminomethyl)-2-pyridin-2-yl-1H-pyrimidin-6-one .

Potential Applications

While the search results do not specifically detail applications of this compound, some related compounds and concepts offer potential insights:

- Treatment of Cell Proliferative Disorders: Substituted 2-aminopyridines may be useful in treating cell proliferative disorders, including cancer, restenosis, and rheumatoid arthritis .

- Anti-infective Agents: These compounds may have utility as anti-infective agents .

- Chemoprotective Agents: They may also act as chemoprotective agents by inhibiting cell cycle progression in normal cells .

- Serine/Threonine Kinase Inhibition: Some related compounds show selectivity for cyclin-dependent kinase 4 and cyclin-dependent kinase 6 .

- Treatment of Inflammation: Some related compounds may be useful for treating inflammation and inflammatory diseases .

Related Compounds

- 2-Aminopyridine: This compound can cause irritation of the eyes, nose, and throat, and may lead to headache, dizziness, nausea, and high blood pressure. It can also affect the central nervous and respiratory systems .

- 6-(Aminomethyl)-1,2-dihydropyridin-2-one dihydrochloride : Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

- 6-(Aminomethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one

- 2-(Pyridin-2-yl)-3,4-dihydropyrimidin-4-one

- 6-(Aminomethyl)-3,4-dihydropyrimidin-4-one

Uniqueness

6-(Aminomethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride stands out due to the presence of both the pyridine ring and the aminomethyl group, which confer unique chemical reactivity and biological activity. This combination of structural features makes it a versatile compound for various applications in scientific research and industry.

Biological Activity

6-(Aminomethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.

Antagonistic Effects on Adenosine Receptors

Research indicates that derivatives of 3,4-dihydropyrimidin-2(1H)-ones, including the compound , exhibit significant activity as antagonists at adenosine A receptors. These receptors are implicated in various physiological processes including cardiovascular function and inflammation regulation. A study reported that certain derivatives displayed submicromolar affinity towards the A receptor, indicating potential therapeutic applications in conditions where adenosine signaling is dysregulated .

Antiviral and Antitumor Properties

The 3,4-dihydropyrimidin-2(1H)-one scaffold has been associated with antiviral and antitumor activities. Compounds within this class have shown efficacy against various cancer cell lines and viral infections, possibly through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study highlighted the potential of these compounds as calcium channel blockers and their involvement in modulating inflammatory responses .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Adenosine Receptor Modulation : The compound acts as an antagonist at the A receptor, which plays a role in mediating cellular responses to adenosine. This interaction can inhibit downstream signaling pathways associated with inflammation and oxidative stress .

- Inhibition of Cyclic AMP Accumulation : The antagonistic behavior observed in certain derivatives suggests they may inhibit cAMP accumulation, further supporting their role as A receptor antagonists .

- Antimicrobial Activity : Some studies have indicated that related compounds exhibit antimicrobial properties, although specific data on this compound's activity is limited .

Case Studies

Several studies have explored the biological effects of similar dihydropyrimidinone compounds:

- Study on A Receptor Antagonists : This research demonstrated that specific derivatives could effectively displace radiolabeled ligands from A receptors in vitro, confirming their potential as selective antagonists .

- Antitumor Activity Assessment : In vitro assays showed that certain 3,4-dihydropyrimidinones could induce apoptosis in cancer cell lines, suggesting a pathway for therapeutic development against malignancies .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 6-(Aminomethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves coupling pyridinyl precursors with aminomethyl dihydropyrimidinone intermediates. For example, halogenated pyrimidines (e.g., 2-chloro derivatives) can react with aminomethylpyridine under nucleophilic substitution conditions. Optimization includes:

- Using tert-butanol/dichloromethane as a solvent system to enhance solubility of intermediates .

- Catalyzing reactions with zinc chloride to improve regioselectivity and yields (reported up to 64% for analogous compounds) .

- Introducing dihydrochloride salt formation via HCl gas or aqueous HCl in methanol to stabilize the final product .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify pyridinyl proton environments (δ 8.2–8.6 ppm for pyridine protons) and dihydropyrimidinone ring conformation .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% as per industry standards) .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (theoretical m/z 275.14 for [C₁₀H₁₂Cl₂N₄O]⁺) .

Q. What are the critical safety considerations for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Immediate flushing with water is required upon exposure .

- Ventilation : Handle in a fume hood to prevent inhalation of dust or aerosols .

- Storage : Store in airtight containers at ambient temperatures, protected from moisture to prevent decomposition .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence solubility and stability in aqueous solutions?

- Methodological Answer :

- The dihydrochloride salt enhances aqueous solubility due to ionic interactions, but stability studies are critical.

- pH-Dependent Solubility : Test solubility across pH 3–7 using phosphate buffers. The compound may precipitate at neutral pH, requiring formulation with cyclodextrins or surfactants .

- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., pyridine ring oxidation) .

Q. How can discrepancies in biological activity data across assay conditions be resolved?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., kinase inhibitors for enzymatic assays) to normalize inter-lab variability .

- Purity Impact Analysis : Correlate biological activity with purity batches (e.g., ≥95% vs. lower grades) to identify impurity-driven artifacts .

- Buffer Optimization : Test activity in varying ionic strength buffers (e.g., 50–150 mM NaCl) to assess charge-dependent target interactions .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in kinase inhibition studies?

- Methodological Answer :

- Analog Synthesis : Modify the pyridinyl substituents (e.g., introducing electron-withdrawing groups) and compare IC₅₀ values against kinase panels (e.g., FAK vs. PYK2) .

- Molecular Docking : Use X-ray crystallography data (if available) or homology models to predict binding modes in ATP-binding pockets .

- Kinetic Studies : Employ surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) and differentiate competitive vs. allosteric inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.